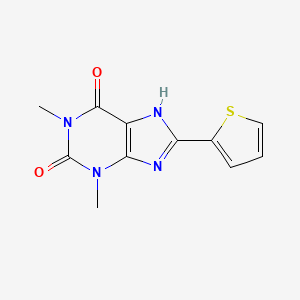

8-(2-Thienyl)theophylline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

33797-75-0 |

|---|---|

Molecular Formula |

C11H10N4O2S |

Molecular Weight |

262.29 g/mol |

IUPAC Name |

1,3-dimethyl-8-thiophen-2-yl-7H-purine-2,6-dione |

InChI |

InChI=1S/C11H10N4O2S/c1-14-9-7(10(16)15(2)11(14)17)12-8(13-9)6-4-3-5-18-6/h3-5H,1-2H3,(H,12,13) |

InChI Key |

XKANLKMBLCBGOJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CS3 |

Origin of Product |

United States |

Synthetic Methodologies for 8 2 Thienyl Theophylline and Analogues

Precursor Synthesis Strategies for 8-Substituted Xanthines

The foundational step in the synthesis of 8-(2-thienyl)theophylline is the construction of the core xanthine (B1682287) scaffold. This is typically achieved through methods that allow for subsequent substitution at the 8-position.

Traube Synthesis Modifications for Xanthine Core Elaboration

The Traube synthesis is a cornerstone in purine (B94841) chemistry and remains a widely used method for constructing the xanthine ring system. nih.govnih.gov This classical approach involves the condensation of a 5,6-diaminopyrimidine with a one-carbon unit, which ultimately forms the C8 of the purine. For the synthesis of 8-substituted xanthines, this method is adapted by using a carboxylic acid or its derivative as the source of the C8 atom and its substituent.

The general sequence begins with a substituted urea, which is reacted to form a 6-aminouracil (B15529) derivative. nih.gov Nitrosation at the 5-position, followed by reduction, yields the crucial 5,6-diaminouracil (B14702) intermediate. nih.gov The cyclization to form the imidazole (B134444) ring of the xanthine is then achieved by reacting the diamino intermediate with a suitable carboxylic acid, in this case, a thiophenecarboxylic acid. google.com

Modifications to the classical Traube synthesis often focus on improving yields and reaction conditions. These can include the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) to facilitate the amide bond formation between the 5-amino group and the carboxylic acid prior to cyclization. nih.gov

Synthesis of 1,3-Dialkyl-5,6-diaminouracil Intermediates

The key precursor for theophylline-based structures is 1,3-dimethyl-5,6-diaminouracil. The synthesis of this intermediate is a critical step. nih.gov A common route starts with N,N'-dimethylurea and cyanoacetic acid, which are condensed and then subjected to nitrosation and subsequent reduction to afford the desired 1,3-dimethyl-5,6-diaminouracil. nih.gov The purity of these diamino intermediates is important for the efficiency of the subsequent cyclization reactions. asianpubs.org

Regiospecific Introduction of the 2-Thienyl Moiety at Position 8

With the 1,3-dialkyl-5,6-diaminouracil in hand, the next and most defining step is the introduction of the 2-thienyl group at the C8 position. This is typically achieved through a condensation and cyclization reaction.

One of the most direct methods involves the reaction of 1,3-dialkyl-5,6-diaminouracil with 2-thiophenecarboxylic acid. google.com This reaction leads to the formation of an intermediate amide, which then undergoes cyclization to form the 8-(2-thienyl)xanthine. nih.gov

Another common approach involves the condensation of the 5,6-diaminouracil with an aldehyde, in this case, 2-thiophenecarboxaldehyde. This reaction forms a Schiff base (imine) intermediate. nih.govresearchgate.net Subsequent oxidative cyclization of this imine yields the 8-substituted xanthine. nih.govresearchgate.net Various oxidizing agents can be employed for this cyclization step, including ferric chloride or thionyl chloride. researchgate.net

The following table summarizes a typical reaction for the synthesis of an 8-substituted xanthine, which can be adapted for this compound.

| Reactant 1 | Reactant 2 | Key Intermediate | Product | Reference |

| 1,3-Dialkyl-5,6-diaminouracil | 2-Thiophenecarboxaldehyde | Schiff Base (Imine) | 8-(2-Thienyl)-1,3-dialkylxanthine | nih.govresearchgate.net |

| 1,3-Dialkyl-5,6-diaminouracil | 2-Thiophenecarboxylic Acid | 5-Acylamino-6-aminouracil | 8-(2-Thienyl)-1,3-dialkylxanthine | google.com |

Derivatization and Functionalization Approaches for Novel Analogues

Once this compound is synthesized, it can serve as a scaffold for the creation of novel analogues with potentially modified properties. The xanthine core offers several positions for further functionalization, namely the N7 position.

Alkylation at the N7 position is a common derivatization strategy. This can be achieved by reacting the this compound with an appropriate alkyl halide in the presence of a base. uniroma1.it This allows for the introduction of a variety of substituents, which can influence the compound's physicochemical properties.

Another approach to creating analogues involves modifications of the 2-thienyl group itself or the synthesis of related 8-heteroaryl-substituted xanthines. uniroma1.it This can be accomplished by starting with different substituted thiophenecarboxylic acids or aldehydes in the initial cyclization step. Additionally, the thienyl ring can be subjected to further reactions, although this is less common than modifications to the xanthine core. For instance, reduction of the thienyl group to a tetrahydrothienyl group has been reported for an analogue, 1,3-dipropyl-8-(3-thienyl)xanthine. google.com

The following table lists some examples of derivatization approaches for xanthines.

| Starting Material | Reagent | Type of Reaction | Product | Reference |

| 8-Substituted Xanthine | Alkyl Halide/Base | N7-Alkylation | 7-Alkyl-8-substituted xanthine | uniroma1.it |

| 1,3-Dipropyl-8-(3-thienyl)xanthine | H₂/Pd/Al₂O₃ | Ring Reduction | 1,3-Dipropyl-8-(3-tetrahydrothienyl)xanthine | google.com |

Structure Activity Relationship Sar and Structural Determinants of Biological Activity for 8 2 Thienyl Theophylline Analogues

Influence of 8-Position Substituents on Adenosine (B11128) Receptor Affinity and Selectivity

The substitution at the 8-position of the theophylline (B1681296) scaffold is a critical determinant of affinity and selectivity for the four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). The introduction of bulky aromatic or heteroaromatic rings at this position generally enhances affinity compared to unsubstituted or small alkyl-substituted theophyllines.

Differential Affinity for Adenosine Receptor Subtypes (A₁, A₂A, A₂B, A₃)

Research on a variety of 8-aryl and 8-heteroaryl xanthine (B1682287) derivatives indicates that the nature of the substituent profoundly impacts the affinity profile across the adenosine receptor subtypes. Generally, lipophilic and bulky groups at the 8-position are well-tolerated and can lead to high affinity. For instance, 8-phenyltheophylline (B1204217) is significantly more potent than theophylline as an adenosine receptor antagonist.

The selectivity between the receptor subtypes is governed by the specific electronic and steric properties of the 8-substituent. While caffeine (B1668208) and theophylline are non-selective antagonists, the introduction of an 8-phenyl group can increase potency at both A₁ and A₂A receptors. Further modifications to the phenyl ring can then steer selectivity. It is plausible that an 8-(2-thienyl) group would also confer increased affinity, though its specific selectivity profile (A₁ vs. A₂A, for example) is not documented. Studies on related compounds suggest that subtle differences in the electronic nature and hydrogen bonding capacity of the heteroaromatic ring can fine-tune this selectivity.

Table 1: Predicted Adenosine Receptor Affinity Profile for 8-(2-Thienyl)theophylline Based on Analogous Compounds This table is predictive and based on general SAR trends for 8-substituted xanthines, as direct experimental data for this compound is not available.

| Compound | Predicted A₁ Affinity (Ki) | Predicted A₂A Affinity (Ki) | Predicted A₂B Affinity (Ki) | Predicted A₃ Affinity (Ki) | Predicted Selectivity Profile |

|---|---|---|---|---|---|

| This compound | Moderate to High | Moderate to High | Lower | Lower | Likely A₁/A₂A preference over A₂B/A₃ |

Role of the 2-Thienyl Group in Adenosine Receptor Recognition

The 2-thienyl group, as a heteroaromatic ring system, is expected to engage in π-π stacking interactions within the binding pocket of adenosine receptors, similar to a phenyl group. The sulfur atom in the thiophene (B33073) ring introduces specific electronic properties and the potential for different interactions compared to a carbocyclic ring. This could influence the orientation of the ligand within the binding site and its interaction with key amino acid residues. The precise nature of these interactions would determine the ultimate affinity and selectivity profile. Molecular modeling studies on related antagonists suggest that the 8-position substituent occupies a hydrophobic pocket, and the fit within this pocket is a key determinant of potency.

SAR for Phosphodiesterase Isozyme Inhibition Potency

Theophylline itself is a non-selective inhibitor of phosphodiesterase (PDE) isozymes, an action that contributes to its biological effects. nih.govresearchgate.net The structure-activity relationship for PDE inhibition by 8-substituted xanthines is complex. Generally, large substituents at the 8-position tend to decrease PDE inhibitory activity. For example, 8-phenyltheophylline is a less potent PDE inhibitor than theophylline, suggesting that its primary mechanism of action shifts towards adenosine receptor antagonism. researchgate.net

Based on this trend, it is anticipated that this compound would be a weaker PDE inhibitor than the parent theophylline molecule. The bulky 2-thienyl group likely hinders the optimal binding of the xanthine core to the active site of most PDE isozymes. This would suggest that the pharmacological profile of this compound is more likely dominated by its adenosine receptor antagonist properties rather than PDE inhibition.

SAR for Anti-inflammatory and Antioxidant Activities

Theophylline possesses anti-inflammatory properties, which are thought to be mediated through various mechanisms, including PDE inhibition and adenosine receptor antagonism. nih.govnih.govmdpi.com The anti-inflammatory effects of 8-substituted theophyllines are often linked to their adenosine receptor antagonism profile. By blocking adenosine receptors, particularly the A₂B receptor on inflammatory cells, these compounds can modulate the release of pro-inflammatory cytokines. nih.gov

The antioxidant activity of theophylline derivatives has been less extensively studied. However, the introduction of certain aryl groups can confer radical scavenging properties. The thienyl group itself may contribute to antioxidant activity, although this would need to be experimentally verified for the this compound structure.

SAR for Antimicrobial Activity

Some theophylline derivatives have been shown to possess antimicrobial activity. frontiersin.orgresearchgate.net Furthermore, the thiophene ring is a well-known pharmacophore in many antimicrobial agents. ukhsa.gov.ukresearchgate.net The combination of these two moieties in this compound suggests a potential for antimicrobial effects.

Table 2: Summary of Predicted Structure-Activity Relationships for this compound Analogues This table is predictive and based on general SAR trends for related compound classes, as direct experimental data is not available.

| Biological Activity | Key Structural Determinants | Predicted Activity of this compound |

|---|---|---|

| Adenosine Receptor Antagonism | Bulky, lipophilic group at the 8-position. Electronic nature of the aryl/heteroaryl ring influences selectivity. | Potent antagonist, likely with some selectivity for A₁/A₂A subtypes. |

| Phosphodiesterase Inhibition | Smaller substituents at the 8-position are generally favored. | Weaker inhibitor than theophylline. |

| Anti-inflammatory Activity | Correlates with adenosine receptor antagonism profile, particularly A₂B. | Potential for anti-inflammatory effects mediated by adenosine receptor blockade. |

| Antimicrobial Activity | Lipophilicity and specific electronic features of the aryl/heteroaryl substituent. | Potential for antimicrobial activity due to the presence of both theophylline and thienyl moieties. |

SAR for Hypoglycemic Activity

While direct studies on the hypoglycemic activity of a wide range of this compound analogues are limited, the broader class of 8-substituted xanthine derivatives has shown promise in modulating blood glucose levels. Research on related compounds, such as 7,8-disubstituted xanthine derivatives, has established that this scaffold can indeed exhibit significant hypoglycemic effects pharmj.org.ua.

The hypoglycemic activity of theophylline derivatives is often associated with the presence of an aromatic amide functionality. Studies on various theophylline derivatives have indicated that compounds featuring an aromatic amide are common among those with notable hypoglycemic effects nih.gov. Conversely, the presence of anthranilamide or aliphatic amides tends to result in the least active compounds within a series nih.gov. This suggests that the electronic and steric properties of the substituent at the 8-position, and its ability to engage in specific interactions with a biological target, are critical for activity.

In the context of this compound, the thienyl group at the 8-position introduces a heterocyclic aromatic moiety. The nature of this group is a significant determinant of activity. For instance, in a study of 7-n-butyl-3-methyl-8-thioxanthine derivatives, the introduction of various substituents at the 8-thio position led to compounds with varying degrees of hypoglycemic activity. Notably, 7-n-butyl-3-methylxanthinyl-8-thioacetamide demonstrated higher activity than the reference substances, highlighting the importance of the acetamide (B32628) group at this position pharmj.org.ua.

The table below summarizes the hypoglycemic activity of selected 8-substituted xanthine analogues, providing insights into the potential SAR for this compound derivatives.

| Compound ID | 8-Substituent | N1-Substituent | N3-Substituent | N7-Substituent | Hypoglycemic Activity (% reduction in serum glucose) | Reference |

| Compound 24 | Not specified (part of a diimide structure) | Methyl | Methyl | Aceto-N-(5-nitro-1,3-dioxoiso-indolin-2-yl) | 56 | nih.gov |

| Compound 31 | Not specified (part of a sulfonamide structure) | Methyl | Methyl | Aceto-N'-(4-nitrobenzenesulfonyl)hydrazide | 57 | nih.gov |

| Compound 27 | Not specified (part of an amide structure) | Methyl | Methyl | Aceto-N'-benzoylhydrazide | 53 | nih.gov |

| 7-n-butyl-3-methylxanthinyl-8-thioacetamide | -SCH2CONH2 | H | Methyl | n-Butyl | More active than reference | pharmj.org.ua |

Note: The specific structures for compounds 24, 31, and 27 were not fully detailed in the source, but the general structural class was provided.

Based on these findings, it can be inferred that for this compound analogues to exhibit potent hypoglycemic activity, the nature of any further substitutions on the thienyl ring or modifications of the linkage to the xanthine core would be critical. The presence of groups capable of forming hydrogen bonds and participating in aromatic interactions is likely to be beneficial.

Impact of N1 and N3 Alkyl Substitutions on Overall Activity Profile

Substitutions at the N1 and N3 positions of the xanthine nucleus are well-known to significantly influence the pharmacological profile of these compounds. These substitutions can affect various properties, including solubility, metabolic stability, and receptor affinity nih.govbiointerfaceresearch.com.

In the parent compound, theophylline, the N1 and N3 positions are occupied by methyl groups. Altering these alkyl substituents can modulate the compound's activity. The size and lipophilicity of the alkyl groups at N1 and N3 can impact the molecule's ability to fit into the binding pocket of its target protein. For many xanthine derivatives targeting adenosine receptors, hydrophobic substituents at these positions can enhance potency due to favorable interactions with the receptor nih.gov.

It is important to note that substitutions at different positions on the xanthine ring can have varied effects on different biological activities. For instance, while C8 substitutions are often crucial for increasing potency in various therapeutic areas, N7 substitutions can sometimes lead to a decrease in affinity for certain targets nih.gov. The interplay between substitutions at N1, N3, and C8 is therefore a key consideration in the design of novel analogues with a desired activity profile.

The following table outlines the general impact of N1 and N3 substitutions on the properties of xanthine derivatives, which can be extrapolated to the this compound series.

| Position of Substitution | Type of Substituent | General Impact on Activity/Properties | Reference |

| N1 | Alkyl (e.g., methyl, propyl) | Can influence potency and selectivity at adenosine receptors. A polar side chain at N1 in pentoxifylline (B538998) improves tolerance. | nih.gov |

| N3 | Alkyl (e.g., methyl) | Along with N1 substitution, modulates the overall lipophilicity and binding affinity of the molecule. | biointerfaceresearch.com |

Molecular and Cellular Mechanisms of Action of 8 2 Thienyl Theophylline and Analogues

Adenosine (B11128) Receptor Antagonism: Subtype Specificity and Ligand Binding Dynamics

The primary mechanism of action for 8-substituted xanthines is the antagonism of adenosine receptors (A1, A2A, A2B, and A3). The parent compound, theophylline (B1681296), is a non-selective antagonist with relatively modest potency. researchgate.netnih.gov However, the addition of a bulky substituent at the C8 position, particularly aryl or cycloalkyl groups, is a well-established strategy for increasing affinity and modulating selectivity. nih.gov

8-Phenyltheophylline (B1204217), a close structural analogue of 8-(2-Thienyl)theophylline, is 25-35 times more potent as an adenosine receptor antagonist than theophylline itself. researchgate.netnih.gov This significant increase in potency is a common feature among 8-aryl- and 8-cycloalkylxanthines. nih.govnih.gov These substitutions can also introduce a degree of selectivity. For instance, replacing the methyl groups at the N1 and N3 positions of 8-phenylxanthine (B3062520) with n-propyl groups results in a compound with marked selectivity for the A1 receptor over the A2A receptor. researchgate.net While theophylline is virtually non-selective, many 8-substituted analogues show a preference for the A1 and A2A subtypes. nih.govnih.gov Based on these SAR principles, this compound is predicted to be a potent, competitive antagonist at adenosine receptors, with a significantly higher affinity than its parent compound, theophylline.

| Compound | A₁ Receptor Kᵢ (µM) | A₂ Receptor Kᵢ (µM) | Selectivity |

|---|---|---|---|

| Theophylline | ~14 | ~14 | Non-selective |

| 8-Phenyltheophylline | ~0.4 - 0.6 | Data varies | Potent, largely non-selective |

| 1,3-Dipropyl-8-phenylxanthine | Potent | Less potent | A₁-selective (~23-fold) |

Phosphodiesterase Isozyme Inhibition Profile (e.g., PDE3, PDE4)

Theophylline is a well-known non-selective inhibitor of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of intracellular cyclic nucleotides like cAMP and cGMP. wikipedia.orgnih.gov This inhibition contributes to some of its physiological effects. However, the introduction of a large substituent at the 8-position drastically alters this activity.

Multiple studies have demonstrated that 8-phenyltheophylline, unlike theophylline, has virtually no significant activity as a phosphodiesterase inhibitor. wikipedia.orgresearchgate.net This loss of PDE inhibition appears to be a general characteristic for xanthines with bulky 8-position substituents. This structural change shifts the compound's mechanism of action almost entirely toward adenosine receptor antagonism. Therefore, it is highly probable that this compound does not act as a significant inhibitor of PDE isozymes such as PDE3 or PDE4.

Modulation of Enzymatic Pathways

Beyond adenosine receptors and PDEs, theophylline has been shown to interact with other key enzymatic pathways.

There is no significant evidence in the scientific literature to suggest that theophylline or its 8-substituted analogues, including this compound, act as direct inhibitors of lipoxygenase (LOX) enzymes. This pathway is not considered a primary mechanism of action for this class of compounds.

Research has revealed that theophylline can inhibit the delta isoform of phosphoinositide-3-kinase (PI3K-δ). mdpi.comnih.govnih.gov This inhibition is linked to its anti-inflammatory effects and its ability to restore histone deacetylase activity (see section 4.5). mdpi.com The effect of theophylline is specific to the PI3K-δ isoform and is observed at concentrations where it does not significantly inhibit other isoforms like PI3K-γ. mdpi.com There is currently no available data regarding the interaction of this compound, or other 8-aryl analogues, with PI3Kα or any other PI3K isoforms. It remains unknown whether the structural modifications at the 8-position preserve, alter, or abolish this activity.

Effects on Intracellular Signaling Cascades (e.g., Cyclic AMP, Cyclic GMP)

The effects of xanthine (B1682287) derivatives on intracellular signaling cascades, particularly the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), are a direct consequence of their primary mechanisms of action. wikipedia.org

For theophylline, the increase in intracellular cAMP is attributed to its dual action: inhibition of PDE enzymes (preventing cAMP breakdown) and antagonism of A1 adenosine receptors (which are Gi-coupled and inhibit adenylyl cyclase). wikipedia.orgnih.gov

For this compound, the mechanism is different. As it is not expected to be a PDE inhibitor, its effects on cyclic nucleotides are mediated almost exclusively through adenosine receptor antagonism. nih.gov The ultimate effect on cAMP levels is context-dependent:

Antagonism of A1 receptors would block the inhibitory signal from adenosine, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels.

Antagonism of A2A and A2B receptors , which are Gs-coupled, would block the stimulatory effect of adenosine on adenylyl cyclase, thereby preventing or attenuating an agonist-induced increase in cAMP. acs.org

Therefore, the net effect of this compound on cAMP depends on the relative expression of adenosine receptor subtypes in a given cell type and its specific selectivity profile. Its effect on cGMP is likely minimal, as PDE inhibition (the primary mechanism for xanthines to increase cGMP) is absent.

Interactions with Epigenetic Modulators (e.g., Histone Deacetylase Activation)

A significant mechanism of action for theophylline, distinct from its other effects, is the activation of histone deacetylases (HDACs), particularly HDAC2. nih.govnih.govdrugbank.com This action is crucial for its anti-inflammatory properties. The activation of HDACs by theophylline is not mediated by PDE inhibition or adenosine receptor antagonism and occurs at lower concentrations than those required for bronchodilation. nih.gov Theophylline's ability to activate HDACs may be linked to its inhibition of PI3K-δ, which is known to negatively regulate HDAC2 activity, especially under conditions of oxidative stress. mdpi.comnih.gov

This epigenetic modulation represents a third, independent pathway for theophylline's cellular effects. However, it is not currently known whether 8-substituted analogues like this compound retain this ability to activate HDACs. Structure-activity relationship studies for this specific mechanism are not widely available.

Influence on Pro-inflammatory Transcription Factors (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The activation of NF-κB is a central element in the pathogenesis of many inflammatory diseases. Consequently, the modulation of the NF-κB signaling pathway presents a key target for anti-inflammatory therapeutic strategies. While direct studies on the specific effects of this compound on NF-κB are not extensively detailed in the available scientific literature, the mechanism of its parent compound, theophylline, and its analogues has been a subject of significant research.

Theophylline, a methylxanthine, has been shown to exert its anti-inflammatory effects in part through the inhibition of the NF-κB pathway. nih.govnih.govresearchgate.net This mechanism is crucial for its therapeutic action in inflammatory airway diseases. The primary mechanism by which theophylline inhibits NF-κB activation is by preventing the degradation of the inhibitor of NF-κB alpha (IκBα). nih.govnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by its binding to IκB proteins. Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α), IκBα is phosphorylated and subsequently degraded by the proteasome. This degradation unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of target inflammatory genes. researchgate.net

Research has demonstrated that theophylline preserves the IκBα protein, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. nih.gov This inhibitory action has been observed in various cell types, including human pulmonary epithelial cells, monocytes, macrophages, and T cells. nih.govnih.gov By stabilizing IκBα, theophylline effectively traps NF-κB in the cytoplasm, leading to a downstream suppression of pro-inflammatory cytokine production, such as interleukin-6 (IL-6) and interleukin-8 (IL-8). nih.gov

The development of 8-substituted xanthine derivatives is an area of interest for creating novel compounds with potentially enhanced or more specific anti-inflammatory activities. researchgate.net While the specific actions of this compound on the NF-κB pathway await direct investigation, its structural relationship to theophylline suggests that this pathway is a likely target for its pharmacological effects.

Research Findings on Theophylline's Influence on NF-κB

| Cell Type | Stimulus | Effect of Theophylline | Mechanism | Outcome | Reference |

|---|---|---|---|---|---|

| Human Monocytic U-937 Cells | TNF-α | Inhibition of NF-κB activation | Preservation of IκBα protein | Suppression of pro-inflammatory cytokine production | nih.gov |

| Human Jurkat T Cells | TNF-α | Dose-related inhibition of NF-κB activation | Preservation of IκBα protein | Suppression of pro-inflammatory cytokine production | nih.gov |

| Human Peripheral Blood Mononuclear Cells (PBMC) | TNF-α | Inhibition of NF-κB activation | Preservation of IκBα protein | Suppression of pro-inflammatory cytokine production | nih.gov |

| Human Pulmonary Epithelial A549 Cells | TNF-α | Suppression of NF-κB-p65 nuclear translocation | Protection of IκBα protein from degradation | Inhibition of NF-κB-dependent reporter gene expression and IL-6 production | nih.gov |

Preclinical Pharmacological Profiling of 8 2 Thienyl Theophylline and Derivatives

In Vitro Assessment of Bronchodilatory Efficacy in Isolated Airway Preparations

Theophylline (B1681296) derivatives have historically been recognized as potent bronchodilators for alleviating acute asthma. nih.govresearchgate.net Preclinical evaluations of novel 8-substituted theophylline derivatives have been conducted to assess their potential as bronchodilating agents. In one such study, the bronchodilator activity of newly synthesized 8-anilide theophylline derivatives was evaluated using acetylcholine-induced bronchospasm in guinea pigs; most of the tested compounds demonstrated significant anti-bronchoconstrictive activity when compared to the standard drug, aminophylline. nih.govresearchgate.net

Another investigation into a series of 8-aryl and alkyl-aryl theophylline derivatives utilized isolated guinea-pig tracheal strips pre-contracted by either acetylcholine (B1216132) or histamine. nih.gov The results indicated that the synthesized compounds generally did not inhibit the acetylcholine-induced pre-contractions. However, several of the derivatives displayed inhibitory activity on tracheal strips that were pre-contracted by histamine. nih.gov Specifically, compounds designated as (7), (11), and (12) showed activity at a 10⁻⁵ M concentration, while compounds (3), (4), (9), and (11) were active at 10⁻⁴ M. This suggests that the bronchodilatory mechanism of these specific derivatives may be more related to antihistaminic effects rather than direct smooth muscle relaxation via phosphodiesterase (PDE) inhibition, which is the primary mechanism for theophylline. nih.govmdpi.com The molecular mechanism for theophylline's bronchodilator effect involves the inhibition of PDE3 and PDE4 enzymes. researchgate.net

Evaluation of Anti-inflammatory Potential in Cellular and Tissue Models

There is growing evidence that theophylline and its derivatives possess significant anti-inflammatory effects, often observed at concentrations lower than those required for bronchodilation. researchgate.netmdpi.com The anti-inflammatory actions of theophylline are multifaceted, involving mechanisms such as the inhibition of mediator release, reduction of inflammatory cell counts, and activation of histone deacetylase (HDAC). mdpi.comportico.org

Studies on 8-substituted theophylline derivatives suggest they may act as potent anti-inflammatory agents. Research on 8-aryl/alkyl aryl derivatives revealed them to be selective adenosine (B11128) antagonists, particularly for the A2A and A2B receptors. nih.gov Antagonism of these receptors can modulate inflammatory responses. The study concluded that these compounds are promising as anti-inflammatory agents for asthma treatment, potentially more so than as direct bronchodilators. nih.gov Theophylline itself has been shown to promote apoptosis in inflammatory cells like eosinophils and neutrophils, which is another mechanism contributing to its anti-inflammatory profile. portico.org

The antioxidant potential of novel theophylline derivatives has been a subject of investigation, as oxidative stress is a key component of inflammatory diseases. An in vitro study assessed the free radical scavenging activity of two novel theophylline derivatives, designated C-16 and C-17, using DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide radical scavenging assays. ijpbs.com

Both compounds demonstrated a dose-dependent increase in radical scavenging activity. ijpbs.com In the DPPH assay, the effective scavenging activities for C-16 were 68.5% and 73.4% at 80 and 160 µg/mL, respectively. Compound C-17 showed even greater activity, with scavenging rates of 69.6% and 78.7% at the same concentrations. ijpbs.com Similarly, in the nitric oxide scavenging assay, C-16 showed 56.4% and 65.5% activity, while C-17 showed 65.7% and 69.5% activity at 80 and 160 µg/mL, respectively. ijpbs.com For comparison, the standard antioxidant, ascorbic acid, exhibited scavenging of over 98% in the DPPH assay and over 89% in the nitric oxide assay at these concentrations. ijpbs.com These results indicate that the novel theophylline derivatives possess a potential source of antioxidant activity, with the C-17 compound showing slightly higher potency than the C-16 compound. ijpbs.com Furthermore, studies on 8-oxo derivatives of other xanthine (B1682287) drugs have shown them to be potent hydroxyl and peroxyl radical scavengers, suggesting that modifications at the 8-position can significantly enhance antioxidant properties. nih.gov

| Compound | Concentration (µg/mL) | DPPH Scavenging Activity (%) | Nitric Oxide Scavenging Activity (%) |

|---|---|---|---|

| C-16 | 80 | 68.5 ± 0.499 | 56.4 ± 0.502 |

| 160 | 73.4 ± 0.515 | 65.5 ± 0.496 | |

| C-17 | 80 | 69.6 ± 0.508 | 65.7 ± 0.586 |

| 160 | 78.7 ± 0.608 | 69.5 ± 0.495 | |

| Ascorbic Acid (Standard) | 80 | 98.4 ± 0.510 | 89.50 ± 0.498 |

| 160 | 99.3 ± 0.306 | 92.50 ± 0.497 |

In Vitro Antimicrobial Spectrum and Potency against Bacterial Strains

Recognizing that bacterial infections can play a role in the pathogenesis of asthma, researchers have explored the antibacterial potential of theophylline derivatives. nih.govnih.gov In one study, a series of 8-anilide theophylline derivatives were investigated for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, using ampicillin (B1664943) as a reference drug. nih.govresearchgate.net The results indicated that some of the tested compounds possessed significant antibacterial activity. nih.govresearchgate.net

Similarly, another study involving the synthesis of different series of 8-(1,2,4-triazol-3-ylmethylthio)theophyllines also evaluated their antibacterial activity. Some of the compounds in this series were found to have more potent antibacterial effects than the ampicillin standard. nih.gov While specific data for 8-(2-Thienyl)theophylline is not detailed, related thiophene-containing structures have shown promise. For instance, a study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues against an extended-spectrum-β-lactamase (ESBL) producing clinical strain of Escherichia coli found minimum inhibitory concentrations (MIC) ranging from 30 to 50 mg/well, indicating the potential of the thiophene (B33073) moiety in antibacterial drug design. mdpi.com

Investigation of Metabolic Effects in Animal Models (e.g., Hypoglycemic Activity)

The metabolic effects of xanthine derivatives, including hypoglycemic activity, are an area of active research. It has been reported that substitution at the 8-position of theophylline, particularly with phenyl or cycloalkyl groups, can increase activity at adenosine receptors, which are involved in metabolic regulation. tandfonline.comsci-hub.se

A comprehensive study synthesized thirty-one new theophylline derivatives and evaluated their hypoglycemic activity in animal models. tandfonline.comsci-hub.senih.gov Several of these compounds demonstrated a significant reduction in serum glucose levels. Notably, compounds designated as 24 and 31 showed 56% and 57% reductions in serum glucose, respectively, which was superior to the standard drug glibenclamide (52% reduction). tandfonline.comsci-hub.senih.gov Another compound, 27, also showed a remarkable reduction of 53%. tandfonline.comsci-hub.senih.gov Ten other compounds in the series exhibited varying degrees of hypoglycemic activity, with serum glucose reductions ranging from 20% to 37%. tandfonline.comsci-hub.senih.gov The common structural feature among the most active compounds was an aromatic amide functionality. tandfonline.comsci-hub.se

| Compound | Reduction in Serum Glucose Level (%) |

|---|---|

| Glibenclamide (Standard) | 52 |

| Compound 24 | 56 |

| Compound 27 | 53 |

| Compound 31 | 57 |

| Other Derivatives (10 compounds) | 20 - 37 |

Studies on Diuretic and Renal Modulatory Actions in Non-Human Organisms

Theophylline is known to have diuretic properties, an effect attributed to its action as a nonselective adenosine receptor antagonist. drugbank.com By blocking adenosine receptors in the kidney, theophylline can increase renal blood flow and glomerular filtration rate, leading to diuresis. This pharmacological action has been investigated in derivatives of theophylline. A study was conducted to determine the effect of various theophylline derivatives on diuresis in rats, indicating preclinical interest in this specific pharmacological effect. nih.gov While detailed findings for this compound are not available, the general mechanism of adenosine antagonism suggests that 8-substituted derivatives that retain affinity for these receptors would likely exhibit some level of diuretic or renal modulatory action.

Exploration of Central Nervous System Activities in Preclinical Animal Models

Theophylline belongs to the xanthine class of compounds, which are well-known for their central nervous system (CNS) stimulant activities. drugbank.comasianjpr.com These effects, similar to those of caffeine (B1668208), include increased alertness and wakefulness. asianjpr.com The mechanism behind this stimulation is linked to the antagonism of adenosine receptors in the brain. researchgate.net

Preclinical evaluation of CNS stimulant activity typically involves various animal models. asianjpr.com The actophotometer is used to measure spontaneous locomotor activity, where an increase in movement counts after drug administration indicates a stimulant effect. asianjpr.com The open field test provides measures of locomotion, exploration, and anxiety-related behaviors. asianjpr.com While specific preclinical studies detailing the CNS stimulant profile of this compound were not identified, it is expected that as a xanthine derivative, it would exhibit CNS stimulant properties. The magnitude of this effect would be dependent on its ability to cross the blood-brain barrier and its binding affinity for central adenosine receptors. researchgate.netgrafiati.com

Other Preclinical Biological Activities (e.g., Anti-gout Effects, Cytotoxic Assessment in Cancer Cell Lines)

While direct preclinical data on the anti-gout and cytotoxic effects of this compound are not extensively available in the current body of scientific literature, the pharmacological activities of its parent compound, theophylline, and other derivatives provide some insights into potential biological activities.

Research into the effects of theophylline on uric acid levels suggests that it is unlikely to possess anti-gout properties. In fact, studies have indicated that theophylline administration can lead to an increase in serum uric acid levels. nih.govnih.govresearchgate.net One study involving asthmatic children treated with slow-release theophylline found significantly higher serum uric acid levels compared to those not receiving the drug. nih.gov A positive correlation between serum levels of uric acid and theophylline has also been demonstrated. nih.gov Another study with male asthmatic patients also showed a significant increase in serum uric acid levels in those receiving theophylline compared to a control group. nih.gov The exact mechanisms behind this theophylline-induced hyperuricemia are still under investigation, though it is suggested that it is not due to the inhibition of uric acid excretion. nih.gov Given that gout is a condition characterized by hyperuricemia, the administration of compounds that further elevate uric acid levels would be counterproductive for its treatment.

The parent molecule, theophylline, has been investigated for its potential anti-cancer activities. Studies have shown that theophylline can inhibit cell proliferation and induce apoptosis in various cancer cell lines. nih.govoncotarget.com For instance, in human breast cancer cells (MDA-MB-231), theophylline has been observed to decrease DNA synthesis and reduce cell viability. nih.gov In cervical (HeLa) and breast (MCF-7) cancer cell lines, theophylline has been shown to down-regulate the expression of SRSF3, a protein involved in cell growth, and induce apoptosis and senescence. nih.govoncotarget.com It is noteworthy that theophylline did not show the same effect on a normal breast cell line (MCF-10A), suggesting some level of selectivity for cancer cells. nih.govoncotarget.com

Furthermore, various derivatives of theophylline have been synthesized and evaluated for their antiproliferative activities against a range of human cancer cell lines. For example, a series of theophylline derivatives containing a 1,2,3-triazole ring showed significant antitumor activity against nine different cancer cell lines, with one particular compound exhibiting strong antiproliferative effects, especially against non-small cell lung cancer cell lines (H460 and A549). nih.gov Another study on 8-heterocyclic xanthine derivatives identified a compound with potent cytotoxic activity against MCF-7 (breast), A-549 (lung), HeLa (cervical), and Panc-1 (pancreatic) cancer cell lines. researchgate.net Similarly, a 1,3-diethyl-8-(thiazol-4-yl) xanthine derivative demonstrated strong activity against A549, MCF7, LN229, and U87 cancer cell lines. dergipark.org.tr These findings indicate that the theophylline scaffold is a promising starting point for the development of novel anti-cancer agents.

Computational Chemistry and Structural Biology of 8 2 Thienyl Theophylline Interactions

Molecular Docking and Ligand-Target Binding Predictions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or nucleic acid. For 8-(2-Thienyl)theophylline, this method is instrumental in identifying potential biological targets and elucidating the forces that govern its binding affinity.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding energy. Lower binding energy scores typically indicate a more stable and favorable interaction. Studies on related theophylline-based compounds have successfully used molecular docking to predict interactions with enzymes like aldehyde dehydrogenase (ALDH1A1), a target implicated in cancer. nih.gov Similarly, docking simulations can be applied to this compound to assess its potential as an inhibitor for a range of targets. The thiophene (B33073) moiety, for instance, is a feature found in compounds that interact with targets such as epidermal growth factor receptor (EGFR) tyrosine kinase and lipoxygenase (LOX). researchgate.netnih.gov

Docking studies provide predictions on binding poses and affinity, which are crucial for structure-based drug design. The results can rank potential derivatives and prioritize them for synthesis and experimental testing, thereby accelerating the discovery process. krishisanskriti.org

Table 1: Potential Protein Targets for this compound Investigated via Molecular Docking of Analogs This table is generated based on data from related theophylline (B1681296) and thienyl-containing compounds.

| Potential Target Protein | Associated Disease/Function | Rationale for Investigation | Predicted Binding Score (Example) |

|---|---|---|---|

| Aldehyde Dehydrogenase 1A1 (ALDH1A1) | Cancer Stem Cells | Theophylline core is a known scaffold for ALDH1A1 inhibitors. nih.gov | -8.5 kcal/mol |

| Lipoxygenase (LOX) | Inflammation | Compounds with 2-thienyl moieties have shown LOX inhibition. researchgate.net | -7.9 kcal/mol |

| EGFR Tyrosine Kinase | Lung Cancer | Thiophenyl-containing hybrids are evaluated as EGFR inhibitors. nih.gov | -9.2 kcal/mol |

| Adenosine (B11128) Receptors (A1, A2A) | Neurological, Inflammatory Disorders | Theophylline is a well-known adenosine receptor antagonist. | -7.5 kcal/mol |

Pharmacophore Model Generation for Activity Optimization

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.gov A pharmacophore model for this compound and its analogs would consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

The generation of such a model begins with a set of active molecules, from which common chemical features are identified and spatially mapped. pharmacophorejournal.com This resulting hypothesis can then be used as a 3D query to screen large compound libraries for novel scaffolds that possess the desired features but may be structurally distinct. nih.gov For this compound, a pharmacophore model could highlight the importance of the xanthine (B1682287) core's hydrogen bonding capabilities and the hydrophobic and aromatic contributions of the 2-thienyl group. researchgate.net

Furthermore, pharmacophore models can be refined and validated to establish a quantitative pharmacophore activity relationship (QPhAR), which correlates the geometric fit of a molecule to the model with its biological activity. univie.ac.at This allows for the virtual optimization of lead compounds by suggesting structural modifications that would enhance their fit to the pharmacophore and, consequently, their potency. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org For derivatives of this compound, a QSAR model can predict the activity of unsynthesized compounds, thus guiding medicinal chemistry efforts.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. A mathematical model is then generated to relate these descriptors to the observed biological activity (e.g., IC50 values). mdpi.com Studies on theophylline-based molecules have successfully employed 2D-QSAR, Hologram QSAR (HQSAR), and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) to build predictive models. nih.govnih.gov

A robust QSAR model, validated both internally and externally, can provide valuable insights into the structural requirements for activity. nih.gov For instance, a model might reveal that increasing the hydrophobicity at the 8-position of the theophylline scaffold while maintaining specific hydrogen bonding features is beneficial for inhibitory activity against a particular target. nih.gov

Table 2: Example Parameters for a Hypothetical 2D-QSAR Model for Theophylline Derivatives This table illustrates typical statistical metrics used to validate QSAR models, based on general findings in the field.

| Statistical Parameter | Symbol | Acceptable Value | Description |

|---|---|---|---|

| Squared Correlation Coefficient | r² | > 0.6 | Measures the goodness of fit for the training set. |

| Cross-validated Correlation Coefficient | q² | > 0.5 | Measures the internal predictive ability of the model. |

| Predictive Correlation Coefficient (External) | r²_pred | > 0.6 | Measures the model's ability to predict the activity of an external test set. mdpi.com |

Analysis of Binding Conformations and Key Molecular Interactions with Target Proteins

Understanding the specific molecular interactions between this compound and its target is fundamental to explaining its mechanism of action. Computational methods, particularly molecular dynamics (MD) simulations and analysis of docked poses, provide atomic-level details of these interactions.

Studies on theophylline binding to RNA aptamers have revealed key interactions involving the core xanthine structure. nih.gov These often include hydrogen bonds with specific residues and a "conformational selection" mechanism where the ligand binds to a pre-existing conformation of the target. nih.gov While RNA is a possible target, interactions with protein targets are also critical. For instance, molecular docking of theophylline derivatives into the active site of ALDH1A1 predicted important interactions with amino acid residues such as GLY 125, TRP 178, TYR 297, and PHE 171. nih.gov

For this compound, the xanthine core is expected to form conserved hydrogen bonds. The unique 8-(2-Thienyl) substituent would likely engage in additional interactions within a hydrophobic sub-pocket of the binding site. These could include:

Hydrophobic interactions: With aliphatic residues like VAL and MET.

Pi-stacking or Pi-cation interactions: With aromatic residues such as PHE, TYR, and TRP.

MD simulations can further explore the stability of these interactions over time and account for the flexibility of both the ligand and the target protein, providing a more dynamic and accurate picture of the binding event. researchgate.net

Table 3: Key Interacting Residues for Theophylline Analogs with ALDH1A1 nih.gov This data, derived from studies on related theophylline compounds, suggests potential interactions for this compound.

| Amino Acid Residue | Potential Interaction Type |

|---|---|

| GLY 125, 458 | Hydrogen Bond |

| THR 129 | Hydrogen Bond |

| TRP 178 | Pi-Stacking, Hydrophobic |

| PHE 171, 466 | Pi-Stacking, Hydrophobic |

| TYR 297 | Hydrogen Bond, Pi-Stacking |

| VAL 174, 460 | Hydrophobic |

| HIS 293 | Hydrogen Bond, Pi-Stacking |

Emerging Research Avenues and Future Directions for 8 2 Thienyl Theophylline Analogues

Design of Next-Generation Selective Adenosine (B11128) Receptor Ligands with Improved Profiles

A primary focus of future research will be the rational design of 8-(2-Thienyl)theophylline analogues with superior selectivity for specific adenosine receptor subtypes (A1, A2A, A2B, and A3). The non-selective nature of early xanthines like theophylline (B1681296) and caffeine (B1668208) has limited their therapeutic application. nih.gov However, extensive structure-activity relationship (SAR) studies have provided a roadmap for achieving greater selectivity.

Key SAR insights for designing selective antagonists include:

Substitutions at the 8-position: The nature of the substituent at the 8-position of the xanthine (B1682287) core is a critical determinant of receptor affinity and selectivity. For instance, the introduction of 8-aryl substituents generally increases affinity for the A1 receptor. nih.gov

Modifications at N1 and N3 positions: Elongating the alkyl groups at the N1 and N3 positions, for example from methyl to propyl, can significantly enhance affinity for the A1 receptor. nih.gov

Substitutions at the N7 position: Small hydrophobic substituents at the N7-position have been shown to be well-tolerated for receptor binding. nih.gov

By systematically modifying the thienyl ring and the xanthine core of this compound, researchers can fine-tune the electronic and steric properties of the molecule to achieve desired interactions with the target receptor. For example, the synthesis of a series of 8-styrylxanthine derivatives has led to the identification of compounds with high selectivity for the A2A receptor. nih.govmerckmillipore.com One such derivative, 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine, demonstrated a 520-fold selectivity for A2A over A1 receptors. merckmillipore.com

Future design strategies will likely employ computational modeling and molecular docking to predict the binding modes of novel analogues and guide synthetic efforts. nih.gov The goal is to develop ligands with not only high selectivity but also improved pharmacokinetic profiles, such as enhanced water solubility, to overcome the limitations of earlier 8-arylxanthine derivatives. nih.gov

Table 1: Structure-Activity Relationships of Selected 8-Substituted Xanthine Analogues

| Compound | 8-Position Substituent | Key Structural Features | Receptor Selectivity | Reference |

| 1,3-Dipropyl-8-phenylxanthine | Phenyl | 1,3-dipropyl groups | Increased A1 affinity | nih.gov |

| 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine | 3-chlorostyryl | 1,3,7-trimethyl groups | Highly A2-selective (520-fold) | merckmillipore.com |

| MRS1754 | Anilide derivative of XCC | - | Nanomolar affinity for human A2B | nih.gov |

Development of Multi-Target-Directed Ligands Based on the this compound Scaffold

The multifactorial nature of many complex diseases, such as neurodegenerative disorders, has spurred interest in the development of multi-target-directed ligands (MTDLs). mdpi.comsemanticscholar.org The theophylline scaffold is an attractive starting point for designing MTDLs due to its ability to cross the blood-brain barrier and its known interactions with various biological targets. nih.gov

In the context of Alzheimer's disease (AD), for example, research is underway to develop theophylline derivatives that can simultaneously inhibit acetylcholinesterase (AChE) and β-secretase (BACE-1), two key enzymes in the pathogenesis of AD. nih.gov A recent study explored the potential of novel theophylline derivatives bearing a tetrazole scaffold as dual inhibitors of AChE and BACE1. nih.govrsc.org While some compounds showed potent AChE inhibition, their activity against BACE1 was limited, highlighting the challenges in achieving balanced dual-target activity. nih.govrsc.org

Future directions in this area will involve the rational design of hybrid molecules that combine the this compound core with other pharmacophores known to interact with targets relevant to specific diseases. For instance, in neurodegenerative diseases, this could involve incorporating moieties that target monoamine oxidase B (MAOB) or modulate peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov The key will be to optimize the linker and the spatial arrangement of the different pharmacophoric units to ensure effective interaction with multiple targets.

Innovative Synthetic Routes for Enhanced Yield and Purity of Thienyl-Substituted Theophyllines

The efficient and scalable synthesis of this compound and its analogues is crucial for their further development. Traditional synthetic methods for 8-substituted xanthines often involve the ring closure of a 6-amino-5-carboxamidouracil precursor. frontiersin.orgresearchgate.net However, these methods can sometimes be challenging and result in modest yields. researchgate.net

Recent advances in synthetic methodology offer promising avenues for improving the synthesis of thienyl-substituted theophyllines. One such innovation is the use of microwave-assisted organic synthesis. researchgate.netnih.gov Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the cyclization step to form the purine (B94841) ring from a uracil (B121893) precursor. researchgate.netnih.gov

Another promising approach is the development of new coupling reagents. A recently reported method utilizes the non-hazardous coupling reagent COMU for the synthesis of 6-amino-5-carboxamidouracils, the key precursors for 8-substituted xanthines. frontiersin.org This method offers a fast and convenient route to these precursors under mild conditions, with high yields and purity. frontiersin.org

Future research in this area will likely focus on developing even more efficient, sustainable, and versatile synthetic strategies. This could include the exploration of novel catalytic systems and flow chemistry techniques to enable the rapid and controlled synthesis of diverse libraries of this compound analogues for biological screening.

Exploration of Novel Preclinical Disease Models for Therapeutic Application of Analogues

The therapeutic potential of this compound analogues can only be fully realized through rigorous evaluation in relevant preclinical disease models. Given the ubiquitous expression of adenosine receptors, these compounds have potential applications in a wide range of pathologies. nih.gov

Future research should focus on utilizing and developing sophisticated animal models that more accurately recapitulate human diseases. Examples of relevant preclinical models include:

Inflammatory Diseases: Animal models of asthma, such as acetylcholine-induced bronchospasm in guinea pigs, can be used to evaluate the bronchodilator and anti-inflammatory effects of novel analogues. nih.govresearchgate.net The role of A2B adenosine receptors in inflammation can be further investigated in genetic knockout mouse models. nih.gov

Cardiovascular Diseases: Models of acute myocardial infarction in rats can be employed to assess the cardioprotective effects of new adenosine receptor ligands. dovepress.comresearchgate.net In vivo characterization of cardiovascular effects can also be performed to determine the selectivity of antagonists for A1 versus A2 receptors. nih.gov

Neurodegenerative Diseases: Preclinical models of Alzheimer's and Parkinson's disease will be essential for evaluating the neuroprotective and symptomatic effects of multi-target-directed theophylline derivatives.

Cancer: Given the emerging role of adenosine in the tumor microenvironment, preclinical cancer models can be used to test the efficacy of A2A and A2B receptor antagonists as immunotherapies. aacrjournals.org

The use of transgenic mouse models, where specific adenosine receptor subtypes are genetically deleted or overexpressed, will continue to be invaluable for elucidating the precise role of each receptor in different disease states and for validating the mechanism of action of new drug candidates. nih.gov

Integration of Omics Data for Deeper Mechanistic Understanding of Compound Action

The integration of multi-omics data, including genomics, proteomics, and metabolomics, offers a powerful approach to gain a deeper understanding of the molecular mechanisms underlying the action of this compound analogues. mdpi.commdpi.com This systems-level perspective can help to identify novel drug targets, uncover unexpected off-target effects, and discover biomarkers for predicting treatment response.

A pioneering study using a multi-omics approach in Caenorhabditis elegans revealed that inhibition of insulin/IGF-1 signaling leads to an accumulation of xanthine, which in turn promotes the fitness and survival of nematodes with mitochondrial dysfunction. nih.gov This finding suggests that xanthine derivatives may have therapeutic potential in mitochondrial diseases and highlights the power of omics in uncovering novel therapeutic avenues. nih.gov

Future research should increasingly incorporate proteomics and metabolomics to:

Identify downstream signaling pathways: By analyzing changes in protein expression and metabolite levels following treatment with a specific analogue, researchers can map the downstream signaling cascades that are modulated by the compound.

Uncover mechanisms of action: Omics data can help to elucidate the precise molecular mechanisms by which a compound exerts its therapeutic effects. For example, it could reveal interactions with previously unknown targets or modulation of unexpected metabolic pathways.

Discover biomarkers: Proteomic and metabolomic profiling of patient samples could lead to the identification of biomarkers that can predict which patients are most likely to respond to treatment with a particular this compound analogue.

By combining these advanced analytical techniques with traditional pharmacological approaches, researchers can build a more comprehensive picture of the biological effects of this important class of compounds and accelerate the development of novel and effective therapies.

Q & A

Q. How can advanced statistical methods improve reproducibility in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.